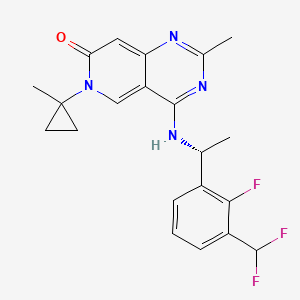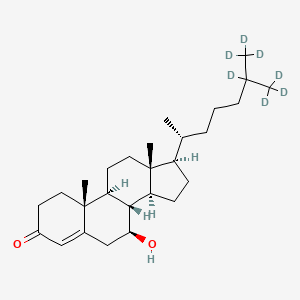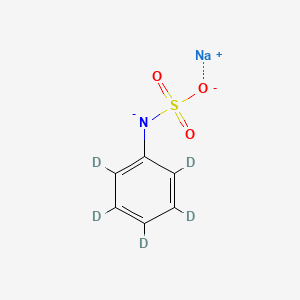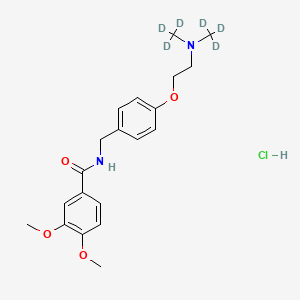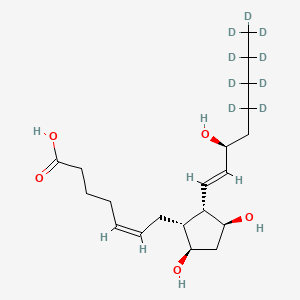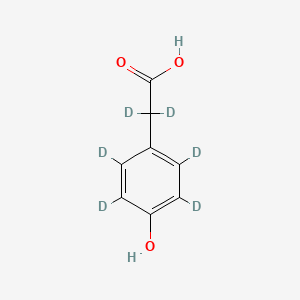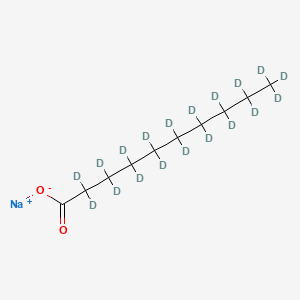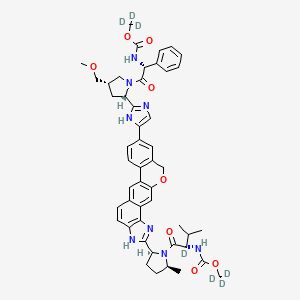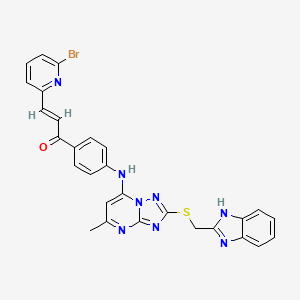
Antiproliferative agent-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El agente antiproliferativo-5 es un compuesto conocido por su capacidad para inhibir la proliferación de células, particularmente células cancerosas. Este compuesto ha ganado una atención significativa en el campo de la química medicinal debido a sus posibles aplicaciones en la terapia contra el cáncer. Los agentes antiproliferativos son cruciales en el tratamiento del cáncer, ya que pueden prevenir el crecimiento y la propagación de células malignas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del agente antiproliferativo-5 involucra varios pasos, incluyendo la formación de intermediarios clave y el producto final. Una ruta sintética común implica el uso de derivados basados en benzimidazol. Las condiciones de reacción típicamente incluyen el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores como paladio sobre carbono (Pd/C). La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno o argón, para prevenir la oxidación .
Métodos de producción industrial
La producción industrial del agente antiproliferativo-5 implica escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final. Se emplean técnicas como la síntesis de flujo continuo y reactores automatizados para mejorar la eficiencia y la reproducibilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El agente antiproliferativo-5 experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro. .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Agentes de sustitución: Halógenos, agentes alquilantes
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir óxidos, mientras que las reacciones de reducción pueden producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El agente antiproliferativo-5 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como reactivo en varias reacciones de síntesis orgánica.
Biología: Se emplea en estudios de cultivo celular para investigar sus efectos sobre la proliferación celular y la apoptosis.
Medicina: Potencial agente terapéutico para el tratamiento de varios cánceres, incluyendo cáncer de mama, pulmón y próstata.
Industria: Se utiliza en el desarrollo de nuevos fármacos y como estándar en química analítica
Mecanismo De Acción
El mecanismo de acción del agente antiproliferativo-5 involucra su interacción con objetivos celulares, lo que lleva a la inhibición de la proliferación celular. El compuesto se une a proteínas y enzimas específicas involucradas en la regulación del ciclo celular, como las cinasas dependientes de ciclina (CDK) y las topoisomerasas. Esta unión interrumpe la función normal de estas proteínas, lo que lleva al arresto del ciclo celular y la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de benzimidazol: Estos compuestos comparten una estructura y un mecanismo de acción similares al agente antiproliferativo-5.
Bis Bases de Schiff: Estos compuestos exhiben una actividad antiproliferativa similar y se utilizan en el tratamiento de varios cánceres.
Singularidad
El agente antiproliferativo-5 es único debido a su alta selectividad y potencia contra las células cancerosas. Ha mostrado resultados prometedores en estudios preclínicos, con menor toxicidad en comparación con otros compuestos similares. Esto lo convierte en un candidato potencial para su desarrollo como agente terapéutico .
Propiedades
Fórmula molecular |
C28H21BrN8OS |
|---|---|
Peso molecular |
597.5 g/mol |
Nombre IUPAC |
(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-(6-bromopyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C28H21BrN8OS/c1-17-15-26(32-20-11-9-18(10-12-20)23(38)14-13-19-5-4-8-24(29)31-19)37-27(30-17)35-28(36-37)39-16-25-33-21-6-2-3-7-22(21)34-25/h2-15,32H,16H2,1H3,(H,33,34)/b14-13+ |
Clave InChI |
OVYBJFROGFLPKU-BUHFOSPRSA-N |
SMILES isomérico |
CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)/C=C/C4=NC(=CC=C4)Br)SCC5=NC6=CC=CC=C6N5 |
SMILES canónico |
CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)C=CC4=NC(=CC=C4)Br)SCC5=NC6=CC=CC=C6N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





